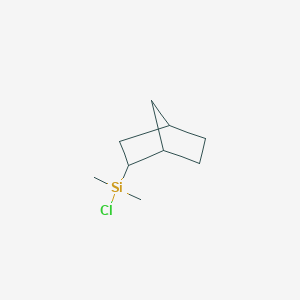
2-(Bicycloheptyl)dimethylchlorosilane
描述
2-(Bicycloheptyl)dimethylchlorosilane is a chemical compound with the molecular formula C9H17ClSi. It is characterized by the presence of a bicycloheptyl group attached to a dimethylchlorosilane moiety. This compound is known for its unique structural features, including a bicyclic ring system and a silicon-chlorine bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicycloheptyl)dimethylchlorosilane typically involves the reaction of bicycloheptane derivatives with chlorosilanes. One common method is the reaction of bicycloheptane with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2-(Bicycloheptyl)dimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often under ambient conditions.
Major Products Formed
Substitution Reactions: The major products are siloxanes or silamines, depending on the nucleophile used.
Hydrolysis: The major products are silanols and hydrochloric acid.
科学研究应用
2-(Bicycloheptyl)dimethylchlorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry.
Biology: The compound is used in the modification of biomolecules for research purposes. Its reactivity with nucleophiles allows for the attachment of silicon-containing groups to biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty silicones and as a reagent in the synthesis of advanced materials.
作用机制
The mechanism of action of 2-(Bicycloheptyl)dimethylchlorosilane involves its reactivity with nucleophiles. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
相似化合物的比较
Similar Compounds
- 2-Norbornyldimethylchlorosilane
- Bicyclo[2.2.1]heptan-2-ylchlorodimethylsilane
- 5-Bicyclo[2.2.1]heptyldimethylchlorosilane
Uniqueness
2-(Bicycloheptyl)dimethylchlorosilane is unique due to its bicyclic ring system and the presence of a silicon-chlorine bond. This combination of features makes it distinct from other organosilicon compounds and valuable in various research and industrial applications .
属性
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCQARMOIYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC2CCC1C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

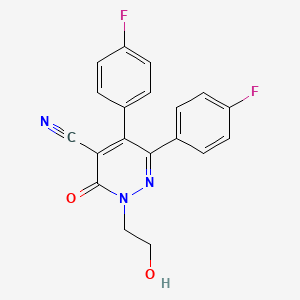

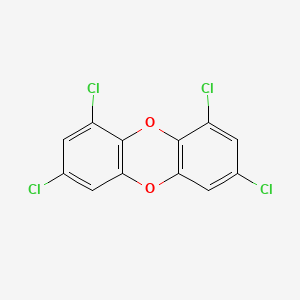
![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)
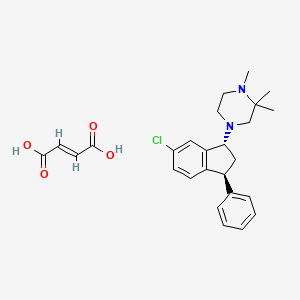
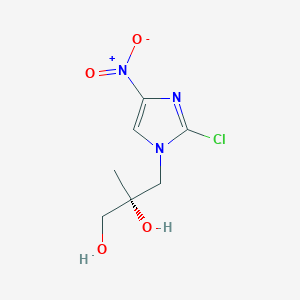
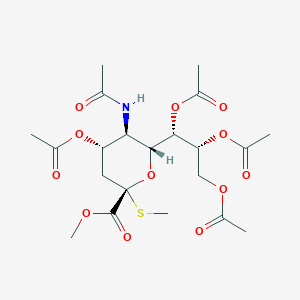
![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)
